3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
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Overview
Description
3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid with an appropriate nitrile oxide in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent, with some studies showing promising results in inhibiting the growth of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
3-(3-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(4-chlorophenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: This compound has a similar structure but with a chlorine atom at the para position of the phenyl ring instead of the meta position. This slight structural difference can lead to variations in biological activity and chemical reactivity.
3-(3-chlorophenyl)-5-[3-(methyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole: This compound has a methyl group instead of an isopropyl group on the pyrazole ring, which can affect its physical and chemical properties, as well as its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with molecular targets and its overall biological activity.
Properties
Molecular Formula |
C14H13ClN4O |
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Molecular Weight |
288.73 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H13ClN4O/c1-8(2)11-7-12(18-17-11)14-16-13(19-20-14)9-4-3-5-10(15)6-9/h3-8H,1-2H3,(H,17,18) |
InChI Key |
GGYFNAHMZASEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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